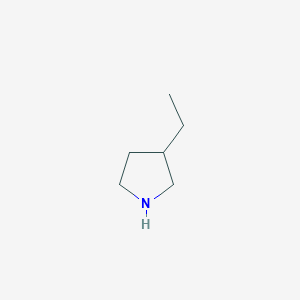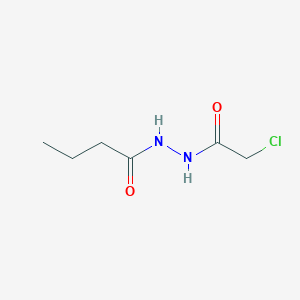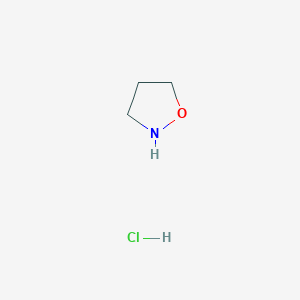
Methyl 2-chloroacetimidate hydrochloride
Descripción general
Descripción
“Methyl 2-chloroacetimidate hydrochloride” is also known as “2-Chloroethanimidic acid methyl ester hydrochloride” or “Methyl chloroacetimidate hydrochloride”. It has a linear formula of C3H6ClNO · HCl and a molecular weight of 144.00 .
Molecular Structure Analysis
The molecular formula of “this compound” is C3H7Cl2NO, and its molecular weight is 144.00 g/mol .Chemical Reactions Analysis
“this compound” is used as a reactant for the modular synthesis of chiral homo- and heterotrisoxazolines as chiral ligands in the asymmetrical Michael addition of indole to benzylidenemalonate . Unfortunately, no additional information about its chemical reactions was found in the search results.Physical and Chemical Properties Analysis
“this compound” is a solid with a melting point of 77-82 °C .Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds Methyl 2-chloroacetimidate hydrochloride is used as a raw material in the synthesis of complex organic compounds. For example, it is used in the synthesis of 4,5-dihydro-3-methyl-1-(2,4-dichlorophenyl)-1,2,4-triazol-5-(1H)-one, a compound achieved through a cyclization reaction process (Zhu Hong-jun, 2010).
Chemical Reactions and Intermediate Formation The compound plays a role in the formation of trichloroacetimidates, which undergo stereoselective intramolecular conjugate addition reactions, leading to the production of various acids and derivatives. This indicates its utility in facilitating specific chemical transformations (Y. Matsushima & J. Kino, 2009).
Spectroscopic Studies In spectroscopic studies, this compound has been used to understand the structure and characteristics of methyl acetimidate and its derivatives. These studies provide insights into the molecular behavior of such compounds (W. Prichard & W. J. Orville-Thomas, 1967).
Synthesis of α-Glucosides The compound is used in the stereoselective synthesis of α-glucosides. The use of related protecting groups allows for the highly selective glucosylation of a trichloroacetimidate donor, demonstrating its utility in complex sugar chemistry (Daniel J. Cox & A. Fairbanks, 2009).
- Compounds**this compound is instrumental in the regio- and stereoselective synthesis of various pharmaceutical compounds. An example is its use in synthesizing methyl α-L-ristosaminide hydrochloride, showcasing its application in the creation of specific therapeutic agents (Alessandro Bongini et al., 1983).
Synthesis of Protein Reagents The compound serves as a precursor in the development of novel protein reagents. Its properties and reactions with other molecules like ribonuclease provide insights into protein chemistry and potential therapeutic applications (M. Olomucki & J. Diopoh, 1972).
Chemical Synthesis in Asymmetric Reactions It is used in asymmetric synthesis processes, such as the allylic rearrangement of optically active trichloroacetimidates. This demonstrates its role in producing chiral compounds, which are crucial in the pharmaceutical industry (Yukio Yamamoto et al., 1976).
Safety and Hazards
“Methyl 2-chloroacetimidate hydrochloride” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mecanismo De Acción
Mode of Action
The compound is known to be a reactant in the modular synthesis of chiral homo- and heterotrisoxazolines . These chiral ligands play a crucial role in the asymmetrical Michael addition of indole to benzylidenemalonate . It is also used in the preparation of benzothiazolylthio oxadiazoles .
Biochemical Pathways
It is known to be involved in the synthesis of chiral homo- and heterotrisoxazolines , which can influence various biochemical pathways due to their role as chiral ligands.
Result of Action
The molecular and cellular effects of Methyl 2-chloroacetimidate hydrochloride’s action are largely dependent on the specific reactions it is involved in. For instance, in the synthesis of chiral homo- and heterotrisoxazolines, it contributes to the creation of these chiral ligands, which can have various effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
Methyl 2-chloroacetimidate hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of chiral homo- and heterotrisoxazolines. These chiral ligands are crucial in the asymmetrical Michael addition of indole to benzylidenemalonate . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the stabilization of transition states and the enhancement of reaction rates.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby modulating signal transduction pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an electrophile, reacting with nucleophilic groups on enzymes and proteins. These interactions can result in enzyme inhibition or activation, depending on the specific context. For example, this compound can inhibit enzymes by forming stable adducts with their active sites, preventing substrate binding and catalysis . Conversely, it can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is relatively stable when stored at low temperatures, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . The compound’s metabolism can lead to the formation of reactive intermediates that can further interact with cellular biomolecules, influencing overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles, leading to localized effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its activity and function, as it may interact with specific biomolecules within these compartments, leading to targeted effects on cellular processes.
Propiedades
IUPAC Name |
methyl 2-chloroethanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO.ClH/c1-6-3(5)2-4;/h5H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKRTCMWHONHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506709 | |
| Record name | Methyl 2-chloroethanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70737-12-1 | |
| Record name | Methyl 2-chloroethanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70737-12-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















